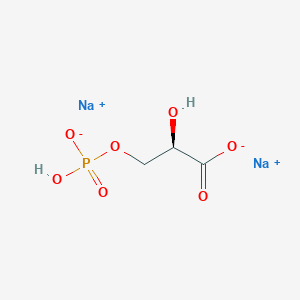

![molecular formula C10H21NO6S B037850 [2-(Methacryloyloxy)ethyl]trimethylammoniummethylsulfat CAS No. 6891-44-7](/img/structure/B37850.png)

[2-(Methacryloyloxy)ethyl]trimethylammoniummethylsulfat

Übersicht

Beschreibung

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate is a quaternary ammonium compound with the molecular formula C10H21NO6S. It is commonly used in various industrial and scientific applications due to its unique chemical properties, including its ability to form polymers and its cationic nature .

Wissenschaftliche Forschungsanwendungen

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of cationic polymers and as a monomer in polymerization reactions.

Medicine: It is explored for use in drug delivery systems and as a component in medical devices.

Industry: It is used in water treatment, as a flocculant, and in the production of coatings and adhesives.

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of amphiphilic graft copolymers . These polymers are used for the delivery of pharmaceutical ionic drugs , suggesting that the compound may interact with drug molecules and biological membranes.

Mode of Action

The compound interacts with its targets through its cationic nature . It forms a part of the side chains of the amphiphilic graft copolymers . The interaction of the compound with its targets results in the formation of these polymers, which can encapsulate drug molecules and facilitate their delivery .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of amphiphilic graft copolymers . These polymers can encapsulate drug molecules and facilitate their delivery , which may affect various biochemical pathways depending on the specific drug being delivered.

Pharmacokinetics

As a part of amphiphilic graft copolymers, the compound may influence the bioavailability of encapsulated drugs .

Result of Action

It’s known that the compound is used in the synthesis of amphiphilic graft copolymers . These polymers can encapsulate drug molecules and facilitate their delivery , which can result in the therapeutic effects of the encapsulated drugs.

Action Environment

The action, efficacy, and stability of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate can be influenced by various environmental factors. For instance, the compound is soluble in water , which suggests that its action and stability can be affected by the presence of water. Furthermore, the compound is heat-stable , which suggests that it can maintain its action and stability under high-temperature conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate typically involves the reaction of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride with methyl sulfate. The reaction is carried out in an aqueous solution, often with the presence of stabilizers such as monomethyl ether hydroquinone to prevent unwanted polymerization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form cationic polymers, which are useful in various applications such as water treatment and as flocculants.

Substitution Reactions: It can participate in substitution reactions where the methacryloyloxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include radical initiators like ammonium persulfate for polymerization and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include cationic polymers and substituted derivatives of the original compound, which have applications in different fields .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

[2-(Methacryloyloxy)ethyl]trimethylammonium chloride: Similar in structure but with chloride as the counterion instead of methyl sulfate.

[2-(Acryloyloxy)ethyl]trimethylammonium chloride: Similar but with an acryloyloxy group instead of methacryloyloxy.

Uniqueness

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate is unique due to its specific counterion (methyl sulfate), which can influence its solubility and reactivity compared to its chloride counterpart .

Eigenschaften

IUPAC Name |

methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.CH4O4S/c1-8(2)9(11)12-7-6-10(3,4)5;1-5-6(2,3)4/h1,6-7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBKAGRPNRKYAO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27103-90-8, Array | |

| Record name | Polyquaternium 14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27103-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 229-995-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040258 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6891-44-7 | |

| Record name | Methacryloyloxyethyltrimethylammonium methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6891-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 229-995-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-(METHACRYLOYLOXY)ETHYL)TRIMETHYLAMMONIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y00S7XU0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the counterion in METMS affect its polymerization with chitosan and the properties of the resulting hydrogel?

A1: Research indicates that the counterion associated with METMS plays a crucial role in its polymerization with chitosan. A study comparing METMS with [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) found that the counterion (methyl sulfate vs. chloride) impacted both the polymerization performance and the characteristics of the resulting chitosan-based hydrogels. [] Specifically, the choice of counterion affected the cationic charge density of the final hydrogel. The study also found that the counterion significantly influenced the water uptake and swelling properties of the hydrogel, as well as its ability to adsorb anionic dyes. [] This highlights the importance of counterion selection when designing hydrogels with specific properties.

Q2: Can METMS be used to modify the properties of natural polymers besides chitosan?

A2: Yes, METMS has shown promising results in modifying other natural polymers like xylan. [] Researchers successfully polymerized xylan with METMS in a semi-dry process, creating a cationic xylan derivative with a high charge density. [] This modification significantly enhanced the adsorption of the xylan derivative onto kaolin, making it a potential candidate for applications like wastewater treatment. []

Q3: What analytical techniques are commonly employed to characterize polymers synthesized using METMS?

A3: Various analytical techniques are used to characterize polymers synthesized with METMS, providing insights into their structure and properties. Common techniques include:

- Elemental Analysis: Used to determine the elemental composition of the polymer, confirming successful incorporation of METMS. []

- Gel Permeation Chromatography (GPC): Determines the molecular weight and distribution of the synthesized polymer. []

- Fourier Transform Infrared Spectroscopy (FTIR): Identifies specific functional groups present in the polymer and confirms the formation of new bonds during polymerization. [, ]

- X-ray Diffraction (XRD): Provides information about the crystallinity and morphology of the polymer. []

- Differential Scanning Calorimetry (DSC): Measures the thermal transitions of the polymer, such as glass transition temperature and melting point, which can be influenced by the incorporation of METMS. []

- Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring weight loss as a function of temperature. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the polymer, including the arrangement of atoms and the presence of specific chemical environments. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)

![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)

![Benz[f]indan-1-ol](/img/structure/B37803.png)